1-(3,4-Dichlorophenyl)ethan-1-one oxime
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Overview
Description
1-(3,4-Dichlorophenyl)ethan-1-one oxime is an organic compound with the molecular formula C8H7Cl2NO It is a derivative of ethanone, where the oxime group is attached to the carbonyl carbon of 1-(3,4-dichlorophenyl)ethan-1-one
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(3,4-Dichlorophenyl)ethan-1-one oxime can be synthesized through the reaction of 1-(3,4-dichlorophenyl)ethan-1-one with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction typically occurs in an aqueous or alcoholic medium under reflux conditions. The general reaction scheme is as follows:
1-(3,4-Dichlorophenyl)ethan-1-one+Hydroxylamine Hydrochloride→1-(3,4-Dichlorophenyl)ethan-1-one oxime+HCl
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions: 1-(3,4-Dichlorophenyl)ethan-1-one oxime undergoes various chemical reactions, including:
Oxidation: The oxime group can be oxidized to form nitrile oxides.
Reduction: The oxime can be reduced to form the corresponding amine.
Substitution: The chlorinated aromatic ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or peracids are commonly used.
Reduction: Catalytic hydrogenation or metal hydrides like lithium aluminum hydride are employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Nitrile oxides.
Reduction: 1-(3,4-Dichlorophenyl)ethan-1-amine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(3,4-Dichlorophenyl)ethan-1-one oxime has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development.
Industry: Utilized in the production of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-(3,4-dichlorophenyl)ethan-1-one oxime involves its interaction with specific molecular targets. The oxime group can form hydrogen bonds with biological macromolecules, influencing their function. Additionally, the compound’s chlorinated aromatic ring can interact with hydrophobic pockets in proteins, affecting their activity.
Comparison with Similar Compounds
1-(3,4-Dichlorophenyl)ethan-1-one oxime can be compared with other similar compounds such as:
- 1-(2,4-Dichlorophenyl)ethan-1-one oxime
- 1-(3,4-Dimethoxyphenyl)ethan-1-one oxime
- 1-(3,5-Dichloro-4-hydroxyphenyl)ethan-1-one
These compounds share similar structural features but differ in their substituents, leading to variations in their chemical reactivity and biological activity. The presence of different substituents can influence the compound’s solubility, stability, and interaction with biological targets, making each compound unique in its applications and effects.
Properties
IUPAC Name |
(NE)-N-[1-(3,4-dichlorophenyl)ethylidene]hydroxylamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7Cl2NO/c1-5(11-12)6-2-3-7(9)8(10)4-6/h2-4,12H,1H3/b11-5+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LMETXBMWXOYVAN-VZUCSPMQSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NO)C1=CC(=C(C=C1)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N\O)/C1=CC(=C(C=C1)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7Cl2NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.05 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
11.9 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID26731623 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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